![molecular formula C21H28N6O B10954400 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10954400.png)
6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the compound to be produced in significant quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their diverse biological activities.
Pyrazole Derivatives: These compounds have a pyrazole ring and are studied for their potential therapeutic applications.
Uniqueness
6-CYCLOPROPYL-N-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-1-ISOPROPYL-N,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development .
Properties
Molecular Formula |
C21H28N6O |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[(2-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H28N6O/c1-6-26-16(9-10-22-26)12-25(5)21(28)17-11-18(15-7-8-15)23-20-19(17)14(4)24-27(20)13(2)3/h9-11,13,15H,6-8,12H2,1-5H3 |
InChI Key |
WMVIXYCCTGOITP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NN3C(C)C)C)C4CC4 |
Origin of Product |
United States |
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